ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate
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Overview
Description
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate is a synthetic organic compound characterized by the presence of difluorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties may be useful in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies investigating the biological activity of difluorophenyl and trifluoromethyl-containing compounds.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: Similar in structure but lacks the hydrazono group.
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: Contains a similar hydrazono group but differs in the rest of the structure.
Uniqueness
Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate is unique due to the combination of its hydrazono and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development .
Properties
IUPAC Name |
ethyl (Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F5N2O3/c1-2-22-11(21)9(10(20)12(15,16)17)19-18-8-4-3-6(13)5-7(8)14/h3-5,20H,2H2,1H3/b10-9-,19-18? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWKWBLDGBLPJD-NBFCZWCFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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